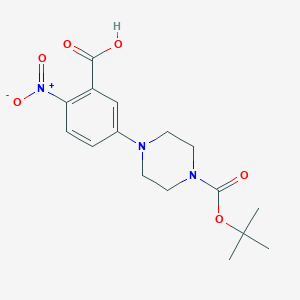

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

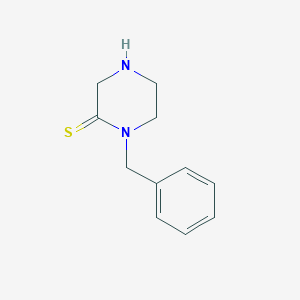

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine (1-BOC-PIP) is a synthetic compound that has become increasingly popular in the scientific community due to its versatility and potential applications in research. 1-BOC-PIP is a piperazine derivative that is used in a variety of laboratory settings, including organic synthesis, chemical biology, and medicinal chemistry. It is also used as an intermediate in the synthesis of various drugs and peptides.

Scientific Research Applications

Synthesis of Antifungal Agents

One of the key applications of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine is in the synthesis of triazole antifungal agents. An improved synthesis method for a closely related compound, 4-[4-(5-oxo-1,5-dihydro-triazoyl-4-yl)phenyl]piperazine-1-carboxylic t-butyl ester, demonstrates the utility of this chemical in creating effective antifungal medications. The process involves Boc protection and several steps leading to the final product with advantages such as easy reaction conditions and improved yield, demonstrating the compound's value in pharmaceutical synthesis (Miao Zhen-yuan, 2006).

Development of Biaryl Libraries

The compound also finds application in the development of (piperazin-1-ylmethyl)biaryl libraries through microwave-mediated Suzuki–Miyaura cross-couplings. This approach facilitates the manipulation of functionality on the piperazine, allowing for the creation of a diverse range of biaryl compounds. Such libraries are crucial for the discovery of new molecules with potential therapeutic applications, highlighting the versatility of this compound in medicinal chemistry (J. Spencer et al., 2011).

Crystallographic Studies

Furthermore, crystallographic studies involving salts of 4-(4-nitrophenyl)piperazin-1-ium have been conducted, providing insights into the molecular and supramolecular structures of compounds derived from this compound. These studies are essential for understanding the properties and potential applications of these compounds in greater detail (Holehundi J. Shankara Prasad et al., 2022).

Synthesis of Biologically Active Compounds

The chemical is also pivotal in synthesizing biologically active compounds, such as benziimidazole derivatives, which have shown promise in various therapeutic areas. This underscores the role of this compound as a building block in synthesizing complex molecules with potential biological activities (Liu Ya-hu, 2010).

Antimicrobial and Antiviral Research

Derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to the development of new antimicrobial and antiviral agents, illustrating the compound's importance in addressing various infectious diseases (B. Kulkarni et al., 2016).

Safety and Hazards

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine may be irritating to the human body. Inhalation or contact with skin and eyes should be avoided. It is recommended to wear appropriate protective equipment such as lab gloves, goggles, and protective clothing. It should also be stored away from oxidants, strong acids, and strong bases to prevent dangerous reactions .

Mechanism of Action

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine, also known as 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-nitrobenzoic acid, is an organic compound with a wide range of applications in pharmaceutical chemistry .

Target of Action

It is often used as an intermediate in the synthesis of various drug compounds, such as anticancer drug molecules and antibiotics . Therefore, the targets can vary depending on the final drug molecule that is synthesized using this compound.

Pharmacokinetics

Its solubility in ethanol and dichloromethane suggests that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability might be affected by exposure to strong acids, bases, or oxidants . Furthermore, its efficacy could be influenced by factors such as the pH of the environment, the presence of other substances that could interact with the compound, and the temperature.

Properties

IUPAC Name |

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O6/c1-16(2,3)25-15(22)18-8-6-17(7-9-18)11-4-5-13(19(23)24)12(10-11)14(20)21/h4-5,10H,6-9H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURLRAAZXIBLIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472939 |

Source

|

| Record name | 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183622-36-8 |

Source

|

| Record name | 1-(1,1-Dimethylethyl) 4-(3-carboxy-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183622-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.